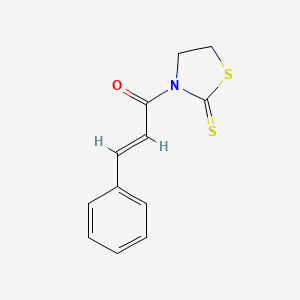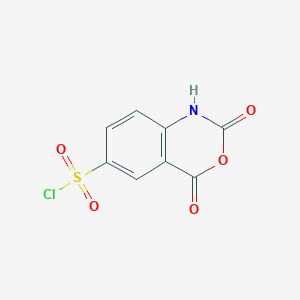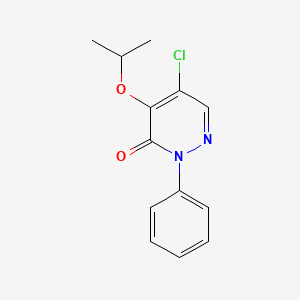
5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone
Descripción general
Descripción
5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, also known as 5-chloro-4-isopropoxy-2-phenyl-3-pyridazinone, is a heterocyclic compound that has a wide range of applications in the field of chemistry, biology and medicine. It is a versatile compound, which can be used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, agrochemicals and dyes. Furthermore, it has also been shown to have potential therapeutic applications, such as anti-inflammatory, anti-cancer and anti-viral activities.
Aplicaciones Científicas De Investigación
Gas Chromatographic Determination
5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, as an active ingredient in various herbicides, is evaluated using gas chromatography. This technique is crucial for determining the content and purity of this compound in technical products, such as herbicides like Burex and Chlorazine. The gas chromatographic method involves using an internal standard and a specific type of detector and column for precise quantification (Výboh, Michálek, Šustek, & Bátora, 1974).
Modes of Action in Herbicides
Research into the modes of action of pyridazinone herbicides, including 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, has shown their ability to inhibit photosynthesis in plants. These compounds are found to be effective phytotoxins, acting on the Hill reaction and other photosynthetic processes. This understanding is key to developing more efficient herbicides and understanding plant biology (Hilton et al., 1969).
Chromatographic Separation Techniques
Chromatographic techniques are applied for the separation and quantitative determination of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone. These methods are essential for analyzing its isomers and other related compounds, contributing to the study of its chemical properties and potential uses (Dulak, Kovač, & Rapos, 1967).
Bacterial Degradation Studies
The bacterial degradation of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone has been studied to understand its environmental fate and biodegradation pathways. Research in this area contributes to the knowledge of how such compounds are broken down in nature and their potential environmental impact (de Frenne, Eberspächer, & Lingens, 1973).
Synthesis and Evaluation of Anticancer Activity
Recent research has focused on synthesizing new derivatives of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone for anticancer applications. Molecular docking studies and in-vitro evaluations are conducted to assess their potential as therapeutic agents, highlighting the compound's versatility beyond its traditional use as a herbicide (Mehvish & Kumar, 2022).
Photophysical Properties
The photophysical properties of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone derivatives are studied using solvatochromic approaches. These investigations are crucial for understanding the compound's behavior in different environments and its potential applications in photodynamic therapy or as a fluorescent probe (Desai et al., 2017).
Propiedades
IUPAC Name |
5-chloro-2-phenyl-4-propan-2-yloxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)18-12-11(14)8-15-16(13(12)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPGBHKUHGTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



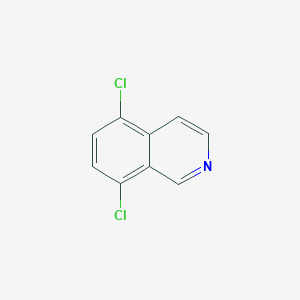
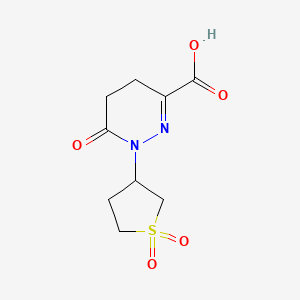
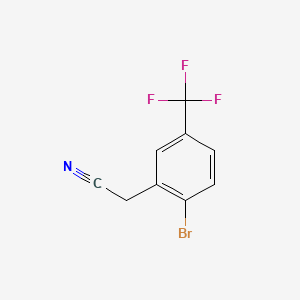
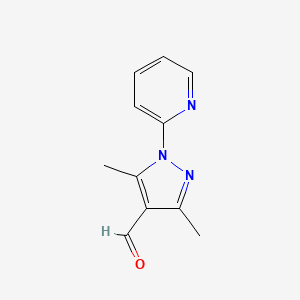
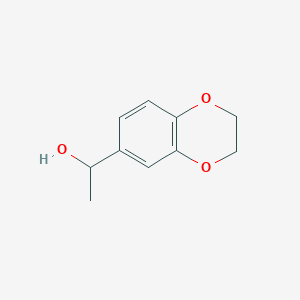
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
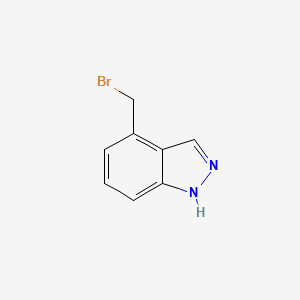
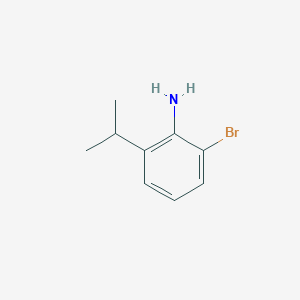
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
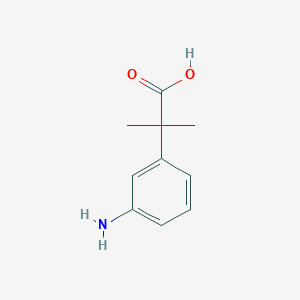
![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)
